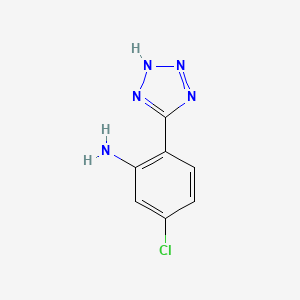

5-Chloro-2-(1H-tetrazol-5-yl)aniline

描述

5-Chloro-2-(1H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C7H6ClN5. It is a derivative of aniline, where the hydrogen atom at the second position is replaced by a tetrazole ring, and the hydrogen atom at the fifth position of the tetrazole ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1H-tetrazol-5-yl)aniline typically involves the following steps:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of primary amines with orthocarboxylic acid esters and sodium azide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

5-Chloro-2-(1H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The tetrazole ring is known for its pharmacological versatility, acting as a bioisostere of carboxylic acids. This characteristic allows compounds like 5-Chloro-2-(1H-tetrazol-5-yl)aniline to exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles can display antibacterial properties against pathogens such as Escherichia coli and Bacillus subtilis. For instance, certain 5-substituted tetrazoles demonstrated significant inhibitory effects on these bacteria .

- Anticancer Potential : Compounds containing tetrazole rings are being investigated for their potential in cancer therapy due to their ability to interact with specific biological targets involved in tumor growth.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of more complex molecules with desired properties .

Table 1: Comparison of Synthetic Methods for Tetrazole Derivatives

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Cu(II)-catalyzed [3+2] cycloaddition | Nitriles + sodium azide in DMF or NMP | 80–100% | High efficiency, short reaction time |

| MW-assisted synthesis | i-PrOH/water mixture at 160 °C | Up to 94% | Environmentally friendly, simple workup |

| Heterogeneous catalyst use | Solid acid resin at 85 °C | 75–96% | Reusable catalyst, high yields |

Analytical Applications

In analytical chemistry, this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound's separation on Newcrom R1 HPLC columns has been documented, allowing for the isolation of impurities and assessment of pharmacokinetics in drug development .

Case Study 1: Antibacterial Activity Assessment

Research conducted by Coca et al. demonstrated that several synthesized tetrazoles exhibited antibacterial activity against common bacterial strains. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to evaluate efficacy, highlighting the potential of tetrazole derivatives as antimicrobial agents .

Case Study 2: Drug Development

In a recent investigation into new anticancer agents, researchers synthesized a series of tetrazole-containing compounds based on the structure of this compound. The compounds were tested for their cytotoxicity against various cancer cell lines, revealing promising results that warrant further exploration in preclinical studies .

作用机制

The mechanism of action of 5-Chloro-2-(1H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

2-Fluoro-5-(1H-tetrazol-1-yl)aniline: Similar structure with a fluorine atom instead of chlorine.

5-(1H-tetrazol-5-yl)isophthalic acid: Contains a tetrazole ring and isophthalic acid moiety.

Uniqueness

5-Chloro-2-(1H-tetrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization compared to similar compounds .

生物活性

5-Chloro-2-(1H-tetrazol-5-yl)aniline, an organic compound with the molecular formula C7H6ClN5, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

This compound features a tetrazole ring attached to an aniline structure, with a chlorine atom at the 5-position of the aromatic ring. The compound has a molecular weight of approximately 195.611 g/mol and a LogP value of 1.19, indicating moderate lipophilicity, which is significant for its pharmacokinetic properties.

Synthesis Methods

Several methods have been developed for synthesizing this compound, primarily through [3+2] cycloaddition reactions involving nitriles and sodium azide. For instance, using copper(II) catalysts in solvents like dimethylformamide has yielded high efficiencies in producing tetrazoles .

Biological Activity

Antimicrobial Activity:

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates antibacterial activity against various strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. The activity is attributed to the structural features of the compound that enhance its interaction with bacterial cell membranes .

Antihypertensive Potential:

The compound has been explored for its antihypertensive effects. A study synthesized derivatives of this compound and evaluated their efficacy in lowering blood pressure in animal models. The results indicated a significant reduction in systolic blood pressure, suggesting potential as an antihypertensive agent .

Mechanism of Action:

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. For example, tetrazoles may form hydrogen bonds with receptor sites, enhancing binding affinity and biological efficacy. Studies have shown that tetrazolic anions can interact favorably with peptide residues in target sites, which is crucial for their pharmacological action .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various substituted tetrazoles, including this compound. The results revealed that this compound exhibited noteworthy inhibitory effects against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antihypertensive Activity

In another study focusing on antihypertensive agents, derivatives of this compound were synthesized and tested on male Wistar rats. The results showed a dose-dependent decrease in blood pressure, indicating its potential utility in treating hypertension .

Comparative Analysis

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Tetrazole + Aniline | Antibacterial, Antihypertensive | Moderate lipophilicity |

| 4-(1H-Tetrazol-5-yl)aniline | Similar core structure | Antibacterial | Different substitution pattern |

| 3-Chloro-4-(1H-tetrazol-5-yl)pyridine | Pyridine + Tetrazole | Distinct pharmacological effects | Unique nitrogen-rich heterocycle |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(1H-tetrazol-5-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a two-step process:

Cycloaddition Reaction : A [3 + 2] cycloaddition between nitriles and sodium azide catalyzed by aluminum chloride (AlCl₃) at 90°C generates the tetrazole ring. This step achieves yields of 84–91% under optimized conditions .

Chlorination and Functionalization : Subsequent chlorination at the 5-position of the aniline moiety is performed using reagents like p-chlorobenzaldehyde in methanol, followed by purification via flash chromatography .

Critical Factors : Catalyst loading (AlCl₃), temperature control (±2°C), and reaction time (18–24 hours) significantly impact yield and purity. Deviations may lead to byproducts such as N-alkylated derivatives .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₇H₆ClN₅: calculated 195.02, observed 195.03) and detects isotopic patterns for chlorine .

- ¹³C NMR : Identifies aromatic carbons (δ 129–154 ppm) and tetrazole ring carbons (δ 145–155 ppm). The absence of peaks >160 ppm rules out carbonyl impurities .

- IR Spectroscopy : Key stretches include N-H (3041 cm⁻¹ for aniline), C-Cl (1095 cm⁻¹), and tetrazole ring vibrations (1260–1572 cm⁻¹) .

- HPLC-PDA : Purity >97% is achievable with a C18 column (acetonitrile/water gradient, 0.1% formic acid) .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the aniline group and tetrazole ring hydrolysis .

- Decomposition Risks : Prolonged storage at room temperature may generate hazardous byproducts (e.g., chlorinated phenols). Regular HPLC monitoring is advised .

- Handling : Use gloves (nitrile) and work in a fume hood due to skin/eye irritation risks (GHS Category 2) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity in tetrazole functionalization?

Methodological Answer:

- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions. Evidence shows AlCl₃ increases yield but may promote over-chlorination .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance tetrazole ring stability but may slow reaction kinetics. Methanol balances solubility and reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 2–4 hours, improving yield by 8–12% while minimizing decomposition .

Q. What structure-activity relationships (SAR) justify the biological relevance of this compound derivatives?

Methodological Answer:

- Tetrazole as a Bioisostere : The tetrazole ring mimics carboxylic acid in hydrogen bonding, enhancing binding to G protein-coupled receptors (e.g., GPR35). Substitution at the 5-position with halogens (Cl, F) increases agonistic activity by 3–5 fold .

- Chlorine’s Role : The 5-Cl group improves lipophilicity (logP +0.5), correlating with enhanced membrane permeability in cellular assays (IC₅₀ = 2.1 µM vs. 5.8 µM for non-chlorinated analogs) .

- Advanced Derivatives : N-Benzamide derivatives show improved metabolic stability (t₁/₂ = 6.7 hours in liver microsomes) compared to aniline precursors .

Q. How can contradictory data on compound purity and biological activity be resolved?

Methodological Answer:

- Purity Discrepancies : Cross-validate HPLC results with ¹H NMR integration (e.g., aromatic proton ratios). Commercial batches may report >97% purity but contain trace solvents (e.g., DMF) that interfere with biological assays .

- Bioactivity Variability : Use orthogonal assays (e.g., DMR for GPCR activation vs. cAMP ELISA). For example, EC₅₀ values may differ by 20–30% due to assay sensitivity .

- Batch-to-Batch Consistency : Implement QC protocols (TLC, melting point analysis) and source reagents from vendors with certified COAs .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to GPR35 (PDB: 6K42). The tetrazole ring forms hydrogen bonds with Arg168, while the chloro group interacts hydrophobically with Phe172 .

- MD Simulations : AMBER-based simulations (100 ns) reveal stable binding conformations with RMSD <2.0 Å, validating the tetrazole’s role in target engagement .

- QSAR Models : Hammett constants (σ⁺) for substituents correlate with activity (R² = 0.89), guiding rational design of analogs .

Q. What are the key hazards and mitigation strategies for large-scale synthesis?

Methodological Answer:

- Hazard Identification :

- Mitigation :

属性

IUPAC Name |

5-chloro-2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZHFZXGZLTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202329 | |

| Record name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-18-2 | |

| Record name | 5-Chloro-2-(2H-tetrazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54013-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054013182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(1H-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。